N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15308300
InChI: InChI=1S/C25H28N2O2/c1-29-22-13-11-20(12-14-22)24(27-15-4-5-16-27)18-26-25(28)17-21-9-6-8-19-7-2-3-10-23(19)21/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

CAS No.:

Cat. No.: VC15308300

Molecular Formula: C25H28N2O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide -

Specification

Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C25H28N2O2/c1-29-22-13-11-20(12-14-22)24(27-15-4-5-16-27)18-26-25(28)17-21-9-6-8-19-7-2-3-10-23(19)21/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,26,28)
Standard InChI Key GNBVJYRVVGSSLV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide, reflects its three primary structural components (Figure 1):

  • Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3_3) group at the para position.

  • Pyrrolidine moiety: A five-membered saturated ring containing one nitrogen atom.

  • Naphthalene substituent: A polycyclic aromatic hydrocarbon fused to the acetamide backbone .

The SMILES notation, COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4, provides a linear representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC25H28N2O2\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{2}
Molecular Weight388.5 g/mol
Lipophilicity (LogP)~3.2 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Physicochemical Characteristics

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves sequential coupling reactions:

  • Formation of the pyrrolidine-ethylamine intermediate: A precursor such as (2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl)amine (CID: 44116797) may serve as the nitrogen-containing backbone .

  • Acetylation with naphthalen-1-ylacetic acid: The amine reacts with an activated ester or acid chloride derivative to form the acetamide bond.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Palladium catalyst, aryl halideSuzuki coupling for aryl-pyrrolidine linkage
2DCC, DMAP, CH2_2Cl2_2Amide bond formation

Purification and Yield Optimization

Chromatographic techniques (e.g., HPLC) are likely employed to isolate the final product. Industrial-scale synthesis would require optimizing catalysts and solvents to improve yield beyond laboratory-scale benchmarks.

TargetAssay SystemPotential Effect
DAT (Dopamine Transporter)HEK293 cellsInhibition
Nav1.2 (Sodium Channel)Patch-clamp assayBlockade
5-HT2A_{2A} ReceptorRadioligand bindingAntagonism

Applications in Drug Discovery and Development

Neurological Disorders

Preclinical studies of structurally related compounds demonstrate anticonvulsant and anxiolytic activities, suggesting therapeutic potential in epilepsy or anxiety disorders . For example, PF-02413873, a nonsteroidal progesterone receptor antagonist with a pyrazole core, shows how heterocyclic scaffolds translate into clinical candidates .

Pain Management

σ1 Receptor antagonists, such as S1RA (E-52862), highlight the role of naphthalene-containing compounds in modulating pain pathways . N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide could similarly target σ receptors, though direct evidence is lacking.

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